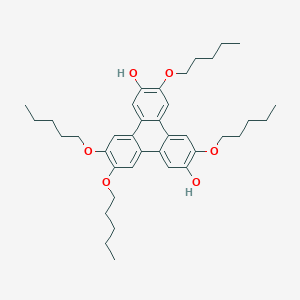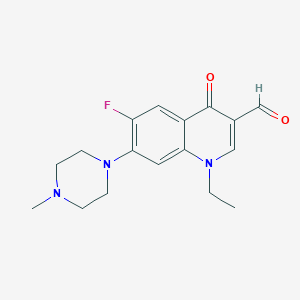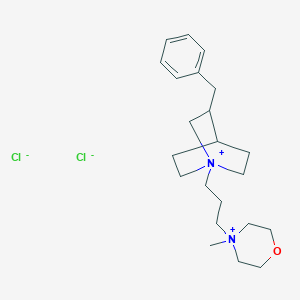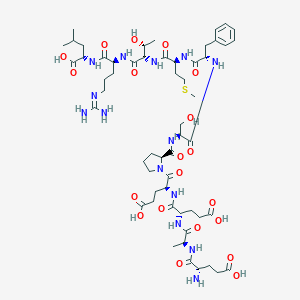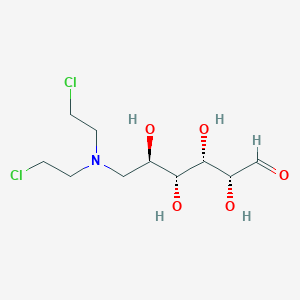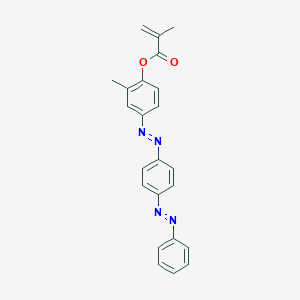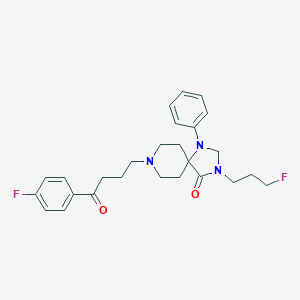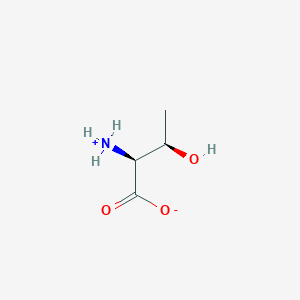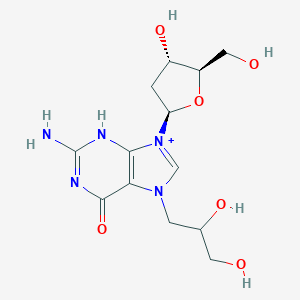
Dhpdg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydropyridine (DHP) is a class of organic compounds that possess a pyridine ring with two hydrogen atoms replaced by a double bond. DHP derivatives have been widely studied for their potential therapeutic applications due to their ability to interact with calcium channels. In
Applications De Recherche Scientifique
Dhpdg derivatives have been studied for their potential therapeutic applications such as cardiovascular diseases, cancer, and neurological disorders. Dhpdg derivatives have been shown to possess anti-tumor activity by inhibiting the proliferation of cancer cells. Dhpdg derivatives have also been studied for their potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
Dhpdg derivatives interact with calcium channels, which are involved in various physiological processes such as muscle contraction, neurotransmitter release, and gene expression. Dhpdg derivatives bind to the L-type calcium channels, which are found in cardiac and smooth muscle cells, and inhibit calcium influx. This leads to a decrease in muscle contraction and vasodilation, which can be beneficial in the treatment of cardiovascular diseases.
Effets Biochimiques Et Physiologiques
Dhpdg derivatives have been shown to possess various biochemical and physiological effects such as vasodilation, anti-inflammatory activity, and neuroprotection. Dhpdg derivatives have been shown to induce vasodilation by inhibiting calcium influx in smooth muscle cells. Dhpdg derivatives have also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Dhpdg derivatives have been studied for their potential neuroprotective effects by inhibiting calcium influx in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
Dhpdg derivatives have several advantages for lab experiments such as their ability to interact with calcium channels, their ease of synthesis, and their potential therapeutic applications. However, Dhpdg derivatives also have some limitations such as their potential toxicity and their limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of Dhpdg derivatives such as the development of more potent and selective calcium channel blockers, the investigation of their potential use in the treatment of neurological disorders, and the exploration of their potential use in combination therapy with other drugs. The development of more potent and selective calcium channel blockers can lead to the development of more effective treatments for cardiovascular diseases. The investigation of their potential use in the treatment of neurological disorders can lead to the development of new therapies for these disorders. The exploration of their potential use in combination therapy with other drugs can lead to the development of more effective treatments for various diseases.
Conclusion:
In conclusion, Dhpdg derivatives have been widely studied for their potential therapeutic applications due to their ability to interact with calcium channels. Dhpdg derivatives have various biochemical and physiological effects such as vasodilation, anti-inflammatory activity, and neuroprotection. Dhpdg derivatives have advantages and limitations for lab experiments, and there are several future directions for their study. The study of Dhpdg derivatives has the potential to lead to the development of new therapies for various diseases.
Méthodes De Synthèse
Dhpdg derivatives can be synthesized through various methods such as the Hantzsch reaction, Michael addition, and Knoevenagel condensation. The Hantzsch reaction involves the reaction of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. Michael addition involves the reaction of a β-ketoester with an α,β-unsaturated carbonyl compound in the presence of a base. Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a base.
Propriétés
Numéro CAS |
104764-31-0 |
|---|---|
Nom du produit |
Dhpdg |
Formule moléculaire |
C13H20N5O6+ |
Poids moléculaire |
342.33 g/mol |
Nom IUPAC |
2-amino-7-(2,3-dihydroxypropyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-9-ium-6-one |
InChI |
InChI=1S/C13H19N5O6/c14-13-15-11-10(12(23)16-13)17(2-6(21)3-19)5-18(11)9-1-7(22)8(4-20)24-9/h5-9,19-22H,1-4H2,(H2-,14,15,16,23)/p+1/t6?,7-,8+,9+/m0/s1 |
Clé InChI |
SBYRSRSXEPLVHL-GSLILNRNSA-O |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(CO)O)CO)O |
SMILES |
C1C(C(OC1[N+]2=CN(C3=C2N=C(NC3=O)N)CC(CO)O)CO)O |
SMILES canonique |
C1C(C(OC1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(CO)O)CO)O |
Synonymes |
7-(2,3-dihydroxypropane)deoxyguanosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



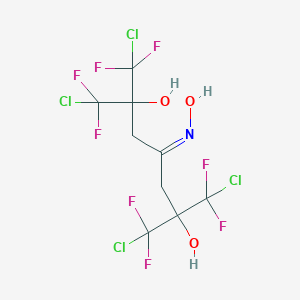
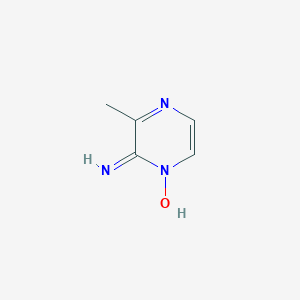
![[2,2'-Bipyridine]-6,6'(1H,1'H)-dione](/img/structure/B9643.png)
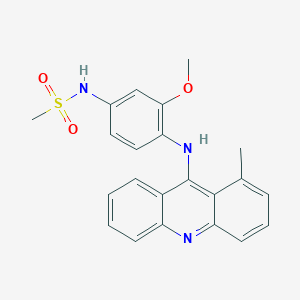
![4,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B9653.png)
